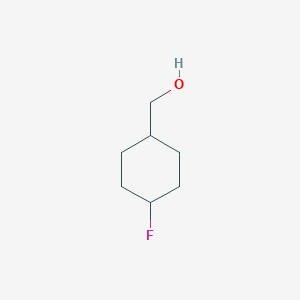

(4-Fluorocyclohexyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Fluorocyclohexyl)methanol is an organic compound with the molecular formula C7H13FO It is a fluorinated derivative of cyclohexylmethanol, characterized by the presence of a fluorine atom at the fourth position of the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Fluorocyclohexyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Fluorocyclohexyl)carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (4-Fluorocyclohexyl)carboxylic acid or its derivatives. This process can be optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions: (4-Fluorocyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (4-Fluorocyclohexyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to (4-Fluorocyclohexyl)methane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: (4-Fluorocyclohexyl)carboxylic acid.

Reduction: (4-Fluorocyclohexyl)methane.

Substitution: (4-Fluorocyclohexyl)chloride.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Fluorinated Compounds:

(4-Fluorocyclohexyl)methanol is primarily utilized as an intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions. For instance, it can be oxidized to form (4-Fluorocyclohexyl)carboxylic acid or reduced to yield (4-Fluorocyclohexyl)methane.

Synthesis Routes:

The compound can be synthesized through various methods, including the reaction of cyclohexanone derivatives with fluorinating agents. A notable synthetic route involves the use of 1,4-cyclohexanedione monoethylene ketal under alkaline conditions, which results in high yields and purity levels suitable for industrial applications .

Biological Applications

Fluorinated Analog Studies:

In biological research, this compound has been employed to study the effects of fluorinated analogs of biologically active molecules. The introduction of fluorine can enhance metabolic stability and alter the binding affinity to various biological targets, making it a valuable compound in drug design and development.

Mechanism of Action:

The presence of the fluorine atom influences the compound's reactivity and binding characteristics. This property is crucial when developing pharmaceuticals that require specific interactions with enzymes or receptors.

Industrial Applications

Specialty Chemicals Production:

this compound is used in the production of specialty chemicals that possess unique properties due to fluorination. These chemicals are often employed in formulations requiring enhanced performance characteristics, such as improved thermal stability or chemical resistance.

Environmental Impact:

The synthesis methods for this compound are designed to minimize environmental impact by reducing waste and using readily available raw materials. The processes aim for high efficiency and low pollution levels, making them suitable for large-scale industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of (4-Fluorocyclohexyl)methanol involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Cyclohexylmethanol: Lacks the fluorine atom, resulting in different chemical properties.

(4-Chlorocyclohexyl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

(4-Bromocyclohexyl)methanol: Similar structure with a bromine atom, affecting its chemical behavior.

Uniqueness: (4-Fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects

Actividad Biológica

(4-Fluorocyclohexyl)methanol is a fluorinated derivative of cyclohexanol that has garnered attention for its potential biological activity. This compound, characterized by the presence of a fluorine atom, hydroxymethyl group, and a cyclohexane ring, exhibits unique properties that influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

The molecular formula of this compound is C7H13F1O, with a molecular weight of approximately 146.18 g/mol. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H13F1O |

| Molecular Weight | 146.18 g/mol |

| Functional Groups | Hydroxymethyl, Fluorine |

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The hydroxymethyl and amino groups facilitate hydrogen bonding, which is essential for binding to biological targets. The presence of fluorine increases the binding affinity to certain receptors or enzymes due to enhanced electronic properties.

Key Mechanisms:

- Hydrogen Bonding: The hydroxymethyl group allows for strong interactions with enzymes or receptors.

- Increased Lipophilicity: The fluorine atom enhances the compound's ability to penetrate lipid membranes, improving bioavailability.

- Metabolic Stability: The fluorine substitution can reduce metabolic degradation by cytochrome P450 enzymes, leading to prolonged action in vivo.

Biological Activity and Therapeutic Applications

Research indicates that this compound may exhibit various biological activities, including analgesic and anti-inflammatory effects. Its structural similarity to known pharmacological agents suggests potential applications in drug development.

Case Studies

- Analgesic Activity : A study evaluated the pain-relieving effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays showed a decrease in pro-inflammatory cytokines when treated with this compound, indicating its possible role in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique advantages offered by this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (4-Aminocyclohexyl)methanol | Lacks fluorine; lower metabolic stability | Moderate analgesic effects |

| (4-Chlorocyclohexyl)methanol | Chlorine reduces lipophilicity | Limited therapeutic applications |

| (4-Bromocyclohexyl)methanol | Bromine provides some stability but less than fluorine | Weaker biological activity |

Ongoing Research

Current research is focused on further elucidating the pharmacodynamics and pharmacokinetics of this compound. Studies aim to explore its interactions with various biological targets and assess its safety profile in clinical settings.

Propiedades

IUPAC Name |

(4-fluorocyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXSTEREIVGSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.